![molecular formula C21H19ClN4O2S B6546693 N-(4-chlorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946374-24-9](/img/structure/B6546693.png)
N-(4-chlorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-(4-chlorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.0917247 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-chlorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- A pyridinyl moiety
- A cyclopenta[d]pyrimidin core
- A sulfanyl functional group
The molecular formula is C19H18ClN3O2S with a molecular weight of approximately 385.88 g/mol.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : It has shown promising inhibitory effects, which is crucial for developing treatments for neurodegenerative diseases.
Enzyme | Inhibition Type |
---|---|
Acetylcholinesterase | Strong Inhibition |
Urease | Strong Inhibition |
3. Anticancer Potential
Studies suggest that similar compounds may possess anticancer properties. For example, derivatives have been tested for their effects on various cancer cell lines, showing potential in inhibiting tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The compound's structure allows it to interact effectively with target proteins and enzymes. Docking studies have shown favorable binding affinities with various biological targets .
- Cellular Uptake : The presence of the pyridinyl group may enhance cellular uptake through specific transport mechanisms.
- Inhibition of Pathways : By inhibiting enzymes like AChE and urease, the compound may disrupt critical metabolic pathways in pathogens and cancer cells.
Case Studies
Several studies have explored the biological activity of this class of compounds:
- Study on Antimicrobial Effects : A 2020 study highlighted the antibacterial properties of synthesized derivatives against multiple bacterial strains . The results indicated a correlation between structural modifications and increased potency.
- Enzyme Inhibition Research : Research focused on enzyme inhibitors demonstrated that certain derivatives exhibited IC50 values below 10 µM for AChE inhibition, suggesting strong potential as therapeutic agents .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-6-8-16(9-7-15)24-19(27)13-29-20-17-4-1-5-18(17)26(21(28)25-20)12-14-3-2-10-23-11-14/h2-3,6-11H,1,4-5,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRXQEBTABTRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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